Ortho-Bromophenyl vs. Para-Bromobenzyl Substitution: Physicochemical Property Differentiation
Compared to its closest commercially available structural relative, N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide (CAS 2097859-63-5), the target compound differs in two critical parameters: (i) bromine substitution position (ortho vs. para) and (ii) linker type (direct N-phenyl amide vs. N-benzyl methylene-extended amide). The target compound (CAS 2034368-39-1) has a molecular formula of C₁₆H₁₆BrN₃O₂ (MW 362.23 g/mol) [1], while the para-bromobenzyl comparator has formula C₁₆H₁₈BrN₃O (MW 376.25 g/mol) — reflecting the replacement of the pyridazinone carbonyl oxygen with an additional CH₂ unit in the comparator. This difference in hydrogen-bonding capacity (1 HBD, 3 HBA for the target vs. altered H-bond profile for the comparator) is expected to produce divergent target-binding interactions based on class-level pyridazinone SAR [2].
| Evidence Dimension | Molecular formula, MW, and H-bond donor/acceptor count |
|---|---|
| Target Compound Data | C₁₆H₁₆BrN₃O₂; MW 362.23 g/mol; 1 HBD, 3 HBA; XLogP3 2.2; TPSA 61.8 Ų [1] |
| Comparator Or Baseline | N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide (CAS 2097859-63-5): C₁₆H₁₈BrN₃O; MW 376.25 g/mol |
| Quantified Difference | ΔMW = 14.02 g/mol; ΔHBA = 1; ortho-Br direct amide vs. para-Br benzyl amide topology |
| Conditions | Computed physicochemical properties; structural comparison by molecular formula and InChI Key |
Why This Matters
The ortho-bromophenyl direct-amide topology provides a distinct hydrogen-bonding pharmacophore that cannot be recapitulated by para-bromobenzyl analogs, making the target compound a non-interchangeable tool for SAR studies where amide geometry is hypothesized to be critical.
- [1] Kuujia.com. CAS No. 2034368-39-1: Computed Properties (InChI Key: ZZEDLRRYZLFAGD-UHFFFAOYSA-N; MW: 362.23; XLogP3: 2.2; TPSA: 61.8). Accessed 2026. View Source
- [2] He, Z.-X. et al. Pyridazine as a Privileged Structure: An Updated Review on Anticancer Activity of Pyridazine-Containing Bioactive Molecules. KipHub (2021). (Establishes class-level precedent that halogen position and linker topology modulate pyridazine bioactivity.) View Source
